molecular formula C19H19FN4O4S B3414128 3-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine CAS No. 946305-00-6

3-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine

Cat. No.: B3414128
CAS No.: 946305-00-6
M. Wt: 418.4 g/mol
InChI Key: BPIFOCKSXZPQSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazine core substituted at position 3 with a 4-((3-fluoro-4-methoxyphenyl)sulfonyl)piperazine group and at position 6 with a furan-2-yl moiety. The sulfonyl group enhances metabolic stability and electronic modulation, while the 3-fluoro-4-methoxy substitution on the phenyl ring balances lipophilicity and polarity. The furan-2-yl group contributes to π-π stacking interactions in biological targets.

Properties

IUPAC Name

3-[4-(3-fluoro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O4S/c1-27-17-6-4-14(13-15(17)20)29(25,26)24-10-8-23(9-11-24)19-7-5-16(21-22-19)18-3-2-12-28-18/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIFOCKSXZPQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the piperazine ring using sulfonyl chlorides in the presence of a base.

    Formation of the pyridazine ring: This can be synthesized through the cyclization of appropriate hydrazines with diketones or other suitable precursors.

    Attachment of the furan ring: This step involves the coupling of the furan ring to the pyridazine ring using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Core Structure and Substituent Variations

Pyridazine Derivatives

  • Target Compound : Pyridazine core with sulfonyl-piperazine and furan substituents.
  • : 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine lacks the sulfonyl group and furan, instead featuring a chloro substituent and a 2-fluorophenylpiperazine. This reduces metabolic stability compared to the sulfonylated target compound .
  • : 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine shares the sulfonyl-piperazine group but uses a pyrazole substituent instead of furan. Pyrazole’s nitrogen atoms may enhance hydrogen bonding in target interactions .

Imidazopyridazines

  • : Imidazo[1,2-b]pyridazines with sulfinyl/sulfonyl groups (e.g., compound 39) have a fused imidazole ring, altering electronic properties and binding affinity compared to the pyridazine core of the target compound .

Piperazine Modifications

  • Target Compound : The 3-fluoro-4-methoxyphenyl group on the sulfonyl-piperazine provides steric and electronic effects distinct from analogs.
  • : The 2,4-difluorophenylsulfonyl group increases lipophilicity compared to the target’s 3-fluoro-4-methoxy substitution, which may affect membrane permeability .

Heterocyclic Substituents at Position 6

  • : 6-(2-Thienyl)-3-hydroxy-4-(trifluoromethyl)pyridazine replaces furan with thienyl, introducing sulfur’s polarizability, which may enhance hydrophobic interactions .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog Compound
LogP Moderate (due to sulfonyl and methoxy) Higher (non-sulfonylated, chloro substituent) Higher (2,4-difluoro increases lipophilicity)
Solubility Moderate (sulfonyl enhances aqueous solubility) Low (chloro substituent reduces polarity) Low (pyrazole’s basicity may counterbalance)
Metabolic Stability High (sulfonyl resists oxidation) Moderate (piperazine susceptible to metabolism) High (sulfonyl and fluorinated aryl group)

Biological Activity

3-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperazine ring, a pyridazine ring, and a furan ring, contribute to its diverse biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure is characterized by:

  • Piperazine Ring : Known for its ability to interact with neurotransmitter receptors.
  • Pyridazine Ring : Imparts distinct electronic properties that influence reactivity.
  • Furan Ring : Enhances the compound's ability to engage with biological targets through unique steric and electronic characteristics.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Sulfonamide : Reaction of piperazine with sulfonyl chloride derivatives.
  • Pyridazine Formation : Cyclization reactions involving pyridazine precursors.
  • Furan Integration : Introduction of the furan moiety through electrophilic substitution or cycloaddition reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as:

  • Enzymes : It may inhibit or modulate enzyme activity, particularly those involved in metabolic pathways.
  • Receptors : The compound can act as an antagonist or agonist at various neurotransmitter receptors, potentially influencing neurochemical signaling.

Experimental studies are needed to elucidate the precise molecular pathways affected by this compound.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against different bacterial strains. In vitro studies show promising results against Gram-positive and Gram-negative bacteria, suggesting it may serve as a lead candidate for antibiotic development.

Neuropharmacological Effects

Similar compounds have demonstrated potential as monoamine oxidase (MAO) inhibitors. For instance, derivatives with similar piperazine structures have been shown to selectively inhibit MAO-B, offering therapeutic prospects for treating neurodegenerative diseases like Alzheimer's .

Cytotoxicity Studies

Cytotoxicity assays using healthy fibroblast cell lines (e.g., L929) reveal that while some derivatives exhibit cytotoxic effects at higher concentrations, this compound shows lower toxicity profiles, indicating its potential safety in therapeutic applications .

Data Table: Biological Activity Overview

Activity Type Observed Effect Reference
AntimicrobialEffective against various bacterial strains
MAO InhibitionSelective MAO-B inhibitor
CytotoxicityLow toxicity in fibroblast cells

Case Studies

  • Antimicrobial Efficacy Study
    • A study assessed the antimicrobial efficacy of related pyridazine compounds against clinical isolates of bacteria. The results indicated that compounds structurally similar to this compound inhibited bacterial growth significantly at concentrations ranging from 5 to 50 µg/mL.
  • Neuropharmacological Assessment
    • In a neuropharmacological study, derivatives were screened for MAO inhibition. Compounds similar to this compound were found to exhibit IC50 values as low as 0.013 µM for MAO-B, indicating strong potential for treating neurodegenerative disorders.

Q & A

Basic Research Questions

What are the key considerations for synthesizing 3-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine?

The synthesis involves multi-step reactions, including sulfonylation of the piperazine ring and coupling of the furan-pyridazine moiety. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization ensure ≥95% purity .
  • Characterization : Use 1H^1H-/13C^{13}C-NMR to confirm sulfonyl group attachment and furan-pyridazine connectivity .

How can researchers confirm the structural integrity of this compound?

Combined spectroscopic and chromatographic methods are essential:

  • NMR : 1H^1H-NMR detects aromatic protons (δ 6.5–8.5 ppm for furan and pyridazine), while 19F^{19}F-NMR verifies fluorophenyl groups .
  • HPLC-MS : Quantify purity (>98%) and validate molecular weight (e.g., [M+H]+^+ at m/z ~475) .
  • X-ray crystallography : Resolves ambiguities in sulfonyl-piperazine geometry .

What biological screening assays are suitable for initial evaluation?

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50_{50} determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Microbial activity : Broth microdilution for MIC values against Gram-positive/negative bacteria .

Advanced Research Questions

How can reaction conditions be optimized to improve yield in sulfonylation steps?

  • Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride coupling .

  • pH control : Maintain pH 7–8 with triethylamine to prevent hydrolysis of sulfonyl intermediates .

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hr conventional) .

  • Table: Yield optimization under varying conditions

    SolventTemp (°C)CatalystYield (%)
    DMF80None62
    DMSO80DMAP78
    THF60Et3_3N55

How to address discrepancies in reported biological activities (e.g., cytotoxicity vs. antimicrobial effects)?

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (10% FBS, 37°C) .
  • Dose-response curves : Test across 4-log concentrations (0.1–100 µM) to identify off-target effects .
  • Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm mechanism (e.g., EGFR dependency) .

What strategies enhance metabolic stability for in vivo studies?

  • Structural modifications : Replace labile groups (e.g., methoxy → trifluoromethyl) to reduce CYP450 metabolism .
  • Prodrug design : Introduce ester moieties at the pyridazine N-2 position for sustained release .
  • Plasma stability assays : Incubate with mouse plasma (37°C, 24 hr) and quantify degradation via LC-MS .

How to resolve regioselectivity challenges in piperazine substitution?

  • Protecting groups : Use Boc (tert-butoxycarbonyl) to direct sulfonylation to the N-4 position .
  • DFT calculations : Predict electronic preferences for substitution sites (e.g., Mulliken charges on piperazine N atoms) .
  • Kinetic studies : Monitor reaction progress via in-situ IR to identify intermediates .

Data Analysis & Methodological Challenges

How to interpret conflicting spectroscopic data for sulfonyl-piperazine conformers?

  • Variable temperature NMR : Detect rotamers by acquiring spectra at –40°C to slow interconversion .
  • 2D NOESY : Identify spatial proximity between sulfonyl oxygen and adjacent protons .
  • Comparative crystallography : Overlay X-ray structures of analogs to identify common conformers .

What computational tools predict SAR for furan-pyridazine derivatives?

  • Molecular docking (AutoDock Vina) : Model interactions with kinase ATP-binding pockets (PDB: 1M7N) .

  • QSAR models : Use Hammett constants for substituent effects on IC50_{50} .

  • Table: Substituent effects on EGFR inhibition

    R GroupIC50_{50} (nM)LogP
    3-Fluoro-4-OMe12.32.1
    4-Cl28.72.8
    2,4-DiF9.51.9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.